

Technical Safety & Handling Guide: 2-Methyl-4-morpholinobutan-2-amine

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Compound of Interest

Compound Name: 2-Methyl-4-morpholinobutan-2-amine

CAS No.: 1263002-61-4

Cat. No.: B2968482

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CAS Registry Number: 1263002-61-4 Document Type: Technical Whitepaper & Safety Guide
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Executive Summary: The Sterically-Shielded Linker

2-Methyl-4-morpholinobutan-2-amine is a bifunctional intermediate characterized by a primary amine group shielded by a gem-dimethyl moiety and a distal morpholine ring. In drug discovery, this specific architecture serves two critical functions:

- **Metabolic Stability:** The gem-dimethyl group at the -position to the amine blocks metabolic -oxidation, a common clearance pathway for linear alkyl amines.
- **Solubility Enhancement:** The morpholine ring acts as a polar, hydrogen-bond accepting handle, improving the aqueous solubility of lipophilic drug candidates (e.g., kinase inhibitors).

This guide addresses the unique safety challenges posed by this compound, which combines the corrosivity of primary amines with the specific toxicological profile of morpholine derivatives.

Chemical Identity & Structural Analysis[1]

Property	Specification
IUPAC Name	2-Methyl-4-(morpholin-4-yl)butan-2-amine
CAS Number	1263002-61-4 (Free Base) / 2044927-06-0 (HCl Salt)
Molecular Formula	
Molecular Weight	172.27 g/mol
SMILES	<chem>CC(C)(CCN1CCOCC1)N</chem>
Physical State	Colorless to pale yellow liquid (Predicted)
Boiling Point	~230°C (Predicted based on SAR)
pKa (Predicted)	~10.2 (Amine), ~8.4 (Morpholine)

Structural Logic

The molecule consists of a hydrophobic spacer (the gem-dimethyl butane chain) connecting a nucleophilic head (amine) and a solubilizing tail (morpholine).

- **Steric Hindrance:** The tertiary carbon at position 2 reduces the nucleophilicity of the primary amine compared to linear analogs (e.g., 3-morpholinopropylamine), requiring harsher conditions or specific catalysts for coupling reactions.

Hazard Identification & Toxicology

Based on Structure-Activity Relationships (SAR) with 3-morpholinopropylamine and general aliphatic amines.

GHS Classification (Inferred)

Hazard Class	Category	Hazard Statement
Skin Corrosion/Irritation	1B	H314: Causes severe skin burns and eye damage.
Serious Eye Damage	1	H318: Causes serious eye damage.[1][2]
Acute Toxicity (Oral)	4	H302: Harmful if swallowed.
Acute Toxicity (Dermal)	4	H312: Harmful in contact with skin.[1]

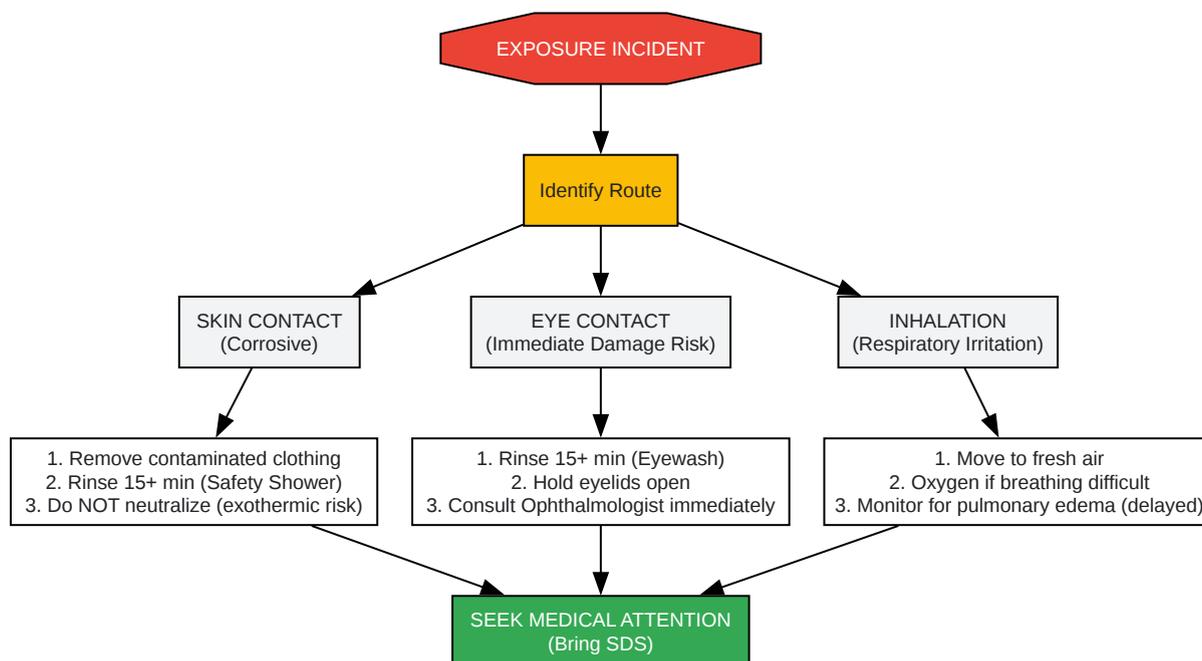
Toxicological Mechanisms

- **Causticity (The Amine):** The high basicity (pKa ~10.2) leads to saponification of skin lipids and denaturation of proteins upon contact, causing deep, necrotic burns.
- **Systemic Toxicity (The Morpholine):** Morpholine moieties can undergo metabolic activation (N-oxidation). While the gem-dimethyl group protects the amine end, the morpholine ring itself is associated with potential liver and kidney toxicity upon chronic exposure.
- **Sensitization:** As a reactive amine, it has the potential to act as a hapten, binding to skin proteins and inducing allergic contact dermatitis.

Emergency Response Protocols

Standard Operating Procedures (SOPs) for Acute Exposure.

The following decision tree outlines the immediate response required for exposure events.



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Figure 1: Emergency Response Decision Tree for Corrosive Amine Exposure.

Handling, Storage, & Stability

Environmental Control

- Hygroscopicity: Primary amines readily absorb atmospheric moisture and , forming carbamate salts (white crusts). This degrades purity and alters stoichiometry in synthesis.
- Oxidation: The morpholine ring is susceptible to slow N-oxidation over time.

Storage Protocol

- Atmosphere: Store under Argon or Nitrogen (inert gas blanket).

- Temperature: Refrigerate (2–8°C) to minimize oxidation and volatility.
- Container: Use tightly sealed glass or chemically resistant HDPE. Avoid aluminum (amines can corrode amphoteric metals).

Incompatibility Matrix

Chemical Class	Reaction Risk
Acids / Acid Chlorides	Violent exothermic reaction; formation of salts/amides.
Strong Oxidizers	Fire/Explosion hazard; formation of toxic nitrogen oxides ().
Halogenated Hydrocarbons	Potential for violent alkylation reactions.

Synthesis & Application Context

How this building block is utilized in drug development.

This compound is typically synthesized via reductive amination or nucleophilic substitution. The diagram below illustrates a common workflow for incorporating this linker into a drug scaffold.



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Figure 2: Synthesis and Application Workflow.

Experimental Note: Coupling Efficiency

Due to the steric bulk of the gem-dimethyl group, standard amide coupling conditions (e.g., EDC/NHS) may be sluggish.

- Recommendation: Use high-activity coupling agents like HATU or T3P in polar aprotic solvents (DMF/DMAc) to drive the reaction to completion.
- Monitoring: Monitor reaction progress via LC-MS, as the steric hindrance may lead to incomplete conversion often mistaken for enzyme inhibition in biological assays if unreacted amine persists.

References

- PubChem Compound Summary. (n.d.). 2-Methyl-4-(morpholin-4-yl)butan-2-amine (CID 56843896). National Center for Biotechnology Information. Retrieved from [\[Link\]](#)
- ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Morpholine. Retrieved from [\[Link\]](#)

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Sources

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